(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine
Description
(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine is a bicyclic heterocyclic compound featuring a fused triazole and pyrazine ring system with a methanamine substituent at the C3 position.
Properties
Molecular Formula |
C6H11N5 |
|---|---|
Molecular Weight |
153.19 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanamine |
InChI |
InChI=1S/C6H11N5/c7-3-5-9-10-6-4-8-1-2-11(5)6/h8H,1-4,7H2 |
InChI Key |
JPVQYGXBUUYURG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=C2CN)CN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a suitable dicarbonyl compound, followed by cyclization and subsequent functionalization to introduce the methanamine group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and minimize human error .
Chemical Reactions Analysis
Types of Reactions
(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile used .
Scientific Research Applications
Chemistry
In chemistry, (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other biomedical applications .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In industry, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable component in the production of advanced materials .
Mechanism of Action
The mechanism of action of (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may bind to enzymes or receptors, altering their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of triazolo-pyrazine derivatives are highly dependent on substituents at the C3 position. Key analogs include:
Key Observations :
- The methanamine group in the target compound provides a primary amine for hydrogen bonding and derivatization (e.g., hydrochloride salt formation, as seen in ), unlike inert alkyl or aryl substituents.
- Fluorinated analogs (e.g., ) exhibit enhanced bioavailability due to increased lipophilicity and metabolic stability, while the target compound’s amine may favor aqueous solubility.
Yield and Efficiency :
Spectroscopic and Physicochemical Properties
NMR Data :
Biological Activity
(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The compound is characterized by its unique triazolo-pyrazine structure. Its synthesis typically involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, recent studies have highlighted methods for synthesizing related triazolo derivatives that exhibit promising biological activities .
Anticancer Activity
One of the most notable biological activities of this compound is its anticancer potential. Research has demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For example:
- Cell Lines Tested : HCT-116 and HT-29 (human colon cancer cell lines).
- IC50 Values : The compound exhibited IC50 values ranging from 6.58 to 11.10 µM against HT-29 cells, indicating significant anticancer activity .
- Mechanism : The anticancer effect is attributed to the induction of apoptosis via the mitochondrial pathway. This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 .
Neurokinin Receptor Antagonism
Additionally, this compound has been identified as a selective antagonist for neurokinin-3 (NK-3) receptors. This activity suggests potential therapeutic applications in treating neuropsychiatric disorders and other conditions mediated by neurokinin signaling pathways .
Case Studies
- Study on Anticancer Properties :
- Neurokinin Receptor Study :
Data Tables
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | HT-29 | 6.58 - 11.10 | Mitochondrial apoptosis via Bax/Bcl-2 modulation |
| NK-3 Receptor Antagonism | N/A | N/A | Selective antagonist activity |
Q & A
Q. What are the established synthetic routes for (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine, and what key reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. A common approach involves:
- Step 1 : Formation of the triazolo-pyrazine core using carbonyl diimidazole (CDI) to activate carboxylic acids, followed by refluxing with hydrazine derivatives (e.g., N1-aryl/benzyl-3-hydrazinopyrazin-2-one) in anhydrous DMFA at 100°C for 24 hours .
- Step 2 : Methanamine introduction via nucleophilic substitution or reductive amination. For example, reacting with chloroethylamine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .
Critical Parameters : - Solvent choice : Polar aprotic solvents (DMF, DMFA) enhance reaction efficiency.
- Temperature : Prolonged reflux (24+ hours) improves cyclization yields.
- Purification : Recrystallization from DMFA/i-propanol mixtures reduces impurities .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- 1H/13C-NMR : Key peaks include:
- IR Spectroscopy : Peaks at 3300–3400 cm⁻¹ (N-H stretch, methanamine), 1650–1700 cm⁻¹ (C=N triazole) .
- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 180–200, depending on substituents .
Validation : Compare with literature data for analogous triazolo-pyrazines (e.g., 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine, CAS 886886-04-0) .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data when synthesizing derivatives with substituents on the triazole or pyrazine rings?
Methodological Answer: Discrepancies often arise from:
- Regioisomerism : Substituent positioning on the triazole ring (e.g., 1,2,4-triazolo vs. 1,3,4-triazolo) alters splitting patterns in NMR. Use 2D NMR (COSY, HSQC) to resolve ambiguities .
- Dynamic effects : Rotameric states of the methanamine group can broaden NH₂ signals. Acquire spectra at elevated temperatures (50–60°C) to sharpen peaks .
Case Study : For 3-(trifluoromethyl) derivatives, 19F-NMR can distinguish between CF₃ orientations (δ -60 to -65 ppm) .
Q. What strategies optimize the synthesis of this compound for higher purity and scalability in academic settings?
Methodological Answer:
- Continuous Flow Reactors : Reduce side reactions (e.g., oxidation) by minimizing residence time, as demonstrated for similar triazolo-pyrazines .
- Catalytic Systems : Use Pd/C or Ni catalysts for reductive amination steps to improve atom economy (yields >85%) .
- In-line Purification : Couple synthesis with flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate intermediates .
Data-Driven Optimization : Design of Experiments (DoE) models can identify critical factors (e.g., solvent polarity, stoichiometry) affecting yield .
Q. What computational methods are effective for predicting the biological activity of derivatives, such as enzyme inhibition or receptor binding?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., lanosterol-14α-demethylase for antifungal activity). Key residues for hydrogen bonding include His310 and Thr315 .
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donor count. For triazolo-pyrazines, a logP <3 correlates with improved blood-brain barrier penetration .
Validation : Compare docking scores with experimental IC₅₀ values from enzymatic assays (e.g., COX-2 inhibition) .
Q. How should researchers design experiments to resolve contradictions in reported toxicity profiles of structurally similar triazolo-pyrazines?
Methodological Answer:
- In Vitro Screening : Use HepG2 cells for hepatotoxicity assays (LD₅₀ ranges: 50–100 µM for most analogs) .
- Mechanistic Studies : Probe reactive metabolites via glutathione (GSH) trapping assays. For example, nitroso intermediates from N-dealkylation can form GSH adducts detectable by LC-MS .
Case Study : For compounds with conflicting acute toxicity data (e.g., oral vs. dermal LD₅₀), prioritize OECD Guideline 423 testing in rodents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
